C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine
Description
Properties
IUPAC Name |
[1-(3-methoxypropyl)indol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-8-4-7-15-10-11(9-14)12-5-2-3-6-13(12)15/h2-3,5-6,10H,4,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUGFQQUATQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Indole-3-Methylamine Derivatives
Classical Approaches
The synthesis of indole-3-methylamines typically involves:
- Starting Material: Indole or substituted indoles
- Functionalization at C-3: Introduction of a methylamine group via electrophilic substitution or nucleophilic substitution on a suitable leaving group at the 3-position
- N-1 Substitution: Alkylation with 3-methoxypropyl halides or equivalents
One classical approach is the reduction of 3-cyanoindole derivatives with ammonium hydroxide and hydrogen in the presence of Raney nickel catalyst in ethanol under elevated pressure (~2068.6 Torr), which yields indol-3-methylamine derivatives.
Specific Preparation of C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine
The preparation involves two key synthetic steps:
Step 1: N-1 Alkylation of Indole
- Reagents: Indole is reacted with 3-methoxypropyl halide (e.g., bromide or chloride)
- Conditions: Base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature (~95°C)
- Mechanism: Nucleophilic substitution at the indole nitrogen by the alkyl halide, affording 1-(3-methoxypropyl)indole
This step is supported by analogous procedures where potassium carbonate is used to deprotonate the indole nitrogen, facilitating alkylation.
Step 2: Introduction of the Methylamine Group at C-3
- Approach: Generation of (1H-indol-3-yl)methyl electrophiles (e.g., halides) followed by nucleophilic substitution with ammonia or amine nucleophiles
- Challenges: The (1H-indol-3-yl)methyl electrophiles are highly reactive and prone to dimerization or oligomerization, which complicates their preparation
- Solution: Use of microflow reactor technology to rapidly generate and consume the electrophile under mild conditions (25°C), minimizing side reactions and enabling efficient nucleophilic substitution to yield the methylamine derivative.
Detailed Reaction Conditions and Data
Advanced Synthetic Techniques: Microflow Reactor Technology
Recent advances have demonstrated that microflow reactors enable precise control over reaction time and temperature, which is critical for handling unstable intermediates such as (1H-indol-3-yl)methyl halides. This technology allows:
- Rapid generation and immediate consumption of electrophiles within milliseconds
- Suppression of side reactions like dimerization or oligomerization
- High reproducibility and scalability for indole derivative synthesis
This approach is particularly valuable for synthesizing substituted indole methylamines, including this compound, by enabling mild and efficient nucleophilic substitution at the 3-position.
Summary of Research Findings and Practical Notes
- The preparation of this compound involves initial N-alkylation of indole with a 3-methoxypropyl halide under basic conditions.
- The challenging step is the introduction of the methylamine group at the 3-position, which is best achieved via rapid nucleophilic substitution of a freshly generated (1H-indol-3-yl)methyl electrophile.
- Microflow reactor technology represents a breakthrough in controlling reaction kinetics and improving yields by preventing side reactions.
- Alternative classical methods, such as catalytic hydrogenation of 3-cyanoindole derivatives, are available but less efficient and require harsher conditions.
- The choice of method depends on available equipment, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine is in cancer therapy. Research has indicated that indole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating pathways like Sirtuin 3 (SIRT3) and increasing reactive oxygen species (ROS) levels .
- Case Studies : In vitro studies demonstrated that related compounds inhibited the growth of hepatocellular carcinoma (HCC) cells, suggesting a potential for developing novel anticancer agents targeting specific molecular pathways .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.34 | Tubulin polymerization inhibition |
| Study 2 | MCF-7 | 0.52 | Apoptosis induction via ROS |
| Study 3 | HT-29 | 0.86 | Cell cycle arrest in G2/M phase |
Neuroprotective Effects
Another area of interest is the neuroprotective properties of indole derivatives. Some studies suggest that compounds similar to this compound may help mitigate neurodegenerative processes through antioxidant mechanisms and modulation of neuroinflammatory responses.
Polymerase Theta Inhibition
Recent patents have highlighted the potential use of this compound as a Polymerase Theta (Polθ) inhibitor, which could be significant in cancer therapy by targeting DNA repair mechanisms in cancer cells . This application is particularly relevant for tumors with homologous recombination deficiencies.
Mechanism of Action
The mechanism of action of C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine and related indole derivatives:
*Inferred values based on structural similarity to [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine .
Key Structural and Functional Differences
Substituent Position :
- The target compound’s methylamine group at the 3-position contrasts with its 5-yl isomer (), which may exhibit distinct electronic profiles due to differences in indole ring polarization. For example, the 3-position’s proximity to the indole nitrogen could enhance intramolecular interactions with the methoxypropyl group .
- In contrast, (1-Methyl-1H-indol-4-yl)methylamine () places the methylamine at the 4-position, likely reducing steric interference but diminishing resonance stabilization .
Functional Group Modifications: Replacing the methylamine with a carboxamide (e.g., N-Methyl-1H-indole-3-carboxamide) introduces hydrogen-bonding donor/acceptor properties, making it suitable for targeting polar enzyme active sites .
Substituent Effects on Lipophilicity :
- The 3-methoxypropyl group in the target compound increases logP compared to simpler substituents (e.g., methyl in ), suggesting enhanced blood-brain barrier penetration .
Research Findings and Implications
- Biological Activity : Indole-3-methylamine derivatives are frequently explored as serotonin receptor modulators. The target’s structural features align with ligands for 5-HT1A/2A receptors, though activity may vary with substituent position .
- Metabolic Stability : Cyclopropyl-containing derivatives () show resistance to oxidative metabolism, suggesting that the target compound’s methoxypropyl group may confer similar stability .
Biological Activity
C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article synthesizes current research findings, including data tables and case studies, to present a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its indole structure, which is known for its diverse biological properties. The methoxypropyl group enhances its lipophilicity, potentially influencing its pharmacokinetic profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory properties and potential neuroprotective effects. Below are key findings from recent research:
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 0.21 | 2.60 |
The IC50 values indicate that while the compound shows moderate inhibition of COX enzymes compared to standard drugs like celecoxib and indomethacin, it still possesses noteworthy anti-inflammatory potential.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has been investigated for neuroprotective effects against oxidative stress and neuronal apoptosis. Research has demonstrated that this compound can reduce reactive oxygen species (ROS) levels in neuronal cells, thereby protecting against oxidative damage.
Case Study: Neuroprotection in Cell Models
A study conducted on neuronal cell lines treated with this compound showed:
- Reduction in Apoptosis: The compound significantly decreased markers of apoptosis compared to untreated controls.
- Decrease in ROS Production: A marked reduction in ROS levels was observed, indicating a protective effect against oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the indole core or the methoxypropyl side chain could enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the indole ring influence COX inhibition.
- The length and branching of the side chain affect lipophilicity and cellular uptake.
Q & A
Q. Advanced: How can reaction conditions be optimized to mitigate byproduct formation during alkylation?
Methodological Answer: Byproduct formation (e.g., over-alkylation) is minimized by controlling stoichiometry (1:1.2 molar ratio of indole precursor to 3-methoxypropyl halide) and reaction time (4–6 hours). Temperature modulation (50–60°C) and using phase-transfer catalysts like tetrabutylammonium bromide enhance regioselectivity. Post-reaction analysis via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) identifies impurities, guiding recrystallization (ethanol/water) for >95% purity .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substitution patterns (e.g., methoxypropyl chain integration at δ 3.3–3.5 ppm for methoxy protons) .
- Mass Spectrometry: High-resolution ESI-MS (positive mode) identifies molecular ions (e.g., [M+H]⁺ at m/z 247.1682 for C₁₄H₁₉N₂O⁺) .
- FT-IR: Bands at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves absolute configuration. For example, a related indole derivative showed a dihedral angle of 85.2° between the indole ring and methoxypropyl chain, confirming spatial orientation. Data refinement (R factor <0.05) using SHELXL ensures accuracy .
Basic: How is enantiomeric purity assessed and resolved for this compound?
Methodological Answer:
Chiral separation is achieved via semi-preparative supercritical fluid chromatography (SFC) using a Chiralpak® AD-H column (250 × 10 mm, 5 µm). Mobile phase: CO₂/isopropanol (85:15) at 3 mL/min, 35°C. Detection at 254 nm resolves enantiomers (>96% ee) .
Q. Advanced: What strategies improve resolution of closely related diastereomers?
Methodological Answer: Use of polysaccharide-based chiral columns (e.g., Chiralcel® OD) with gradient elution (CO₂/ethanol from 80:20 to 70:30) enhances separation. Thermodynamic studies (van’t Hoff plots) optimize temperature (25–40°C) to maximize ΔΔG values for diastereomers .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Q. Advanced: How does structural modification alter toxicity profiles?
Methodological Answer: In silico toxicity prediction (e.g., ADMET SAR) identifies hepatotoxicity risks from the methoxypropyl group. In vitro assays (HepG2 cell viability, IC₅₀) and Ames test (TA98 strain) validate mutagenicity. Structural analogs with shorter alkyl chains show reduced cytotoxicity .
Advanced: How can conflicting pharmacological data (e.g., receptor selectivity) be resolved?
Methodological Answer:
- Binding Assays: Radioligand competition (³H-labeled DPP4 or cannabinoid receptors) with varying concentrations (0.1–100 µM) identifies off-target effects.
- Functional Assays: cAMP accumulation (for GPCR activity) or fluorogenic substrate cleavage (for enzyme inhibition) clarifies mechanism .
- Data Reconciliation: Meta-analysis of dose-response curves (GraphPad Prism) distinguishes assay-specific artifacts (e.g., solvent interference in fluorogenic assays) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS/MS (BEH C18 column, 0.1% TFA) over 24 hours.
- Metabolic Stability: Liver microsome assays (human, 1 mg/mL) with NADPH cofactor quantify half-life (t₁/₂). CYP450 inhibition screening (CYP3A4/2D6) identifies metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
